molecular formula C9H17N5O3S B6693304 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea

1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea

Cat. No.: B6693304
M. Wt: 275.33 g/mol
InChI Key: XIKSNFXEVCMFJO-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea is a synthetic organic compound featuring an imidazole ring, a sulfonyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the imidazole ring.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can serve as a probe to study the role of sulfonyl and urea groups in biological systems.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl and urea groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex and modulating enzyme activity.

Comparison with Similar Compounds

  • 1-[2-(1H-imidazol-4-ylsulfonylamino)ethyl]-3-propan-2-ylurea
  • 1-[2-(1H-imidazol-2-ylsulfonylamino)ethyl]-3-propan-2-ylurea

Comparison:

  • Structural Differences: The position of the sulfonylamino group on the imidazole ring can significantly affect the compound’s reactivity and binding affinity to molecular targets.
  • Unique Properties: 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O3S/c1-7(2)14-9(15)11-3-4-13-18(16,17)8-5-10-6-12-8/h5-7,13H,3-4H2,1-2H3,(H,10,12)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKSNFXEVCMFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCNS(=O)(=O)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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